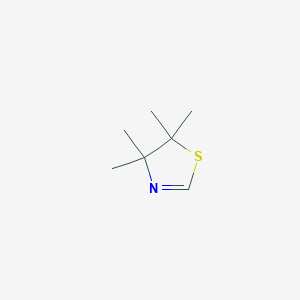
4,4,5,5-Tetramethyl-4,5-dihydro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-4,5-dihydro-1,3-thiazole is an organic compound characterized by its unique thiazole ring structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-4,5-dihydro-1,3-thiazole typically involves the reaction of appropriate thioamides with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-4,5-dihydro-1,3-thiazole finds applications in various scientific domains:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets, leading to various biochemical effects. The thiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2,4,4,6-Tetramethyl-4,5-dihydro-1,3-oxazine
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Comparison: 4,4,5,5-Tetramethyl-4,5-dihydro-1,3-thiazole is unique due to its thiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
87951-47-1 |
|---|---|
Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-6(2)7(3,4)9-5-8-6/h5H,1-4H3 |
InChI Key |
HAVRCRPWXGRDKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(SC=N1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















